REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[N:6]([CH3:13])[CH:7]=[CH:8][C:9]=1[C:10](O)=[O:11])([OH:3])=[O:2].[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:25][OH:26]>>[CH3:25][O:26][C:10]([C:9]1[CH:8]=[CH:7][N:6]([CH3:13])[C:5]=1[CH2:4][C:1]([O:3][CH3:14])=[O:2])=[O:11]
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Name
|
|
Quantity
|
17.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1N(C=CC1C(=O)O)C
|
Name
|
|
Quantity
|
9.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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WASH
|
Details
|
the residue washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(N(C=C1)C)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |